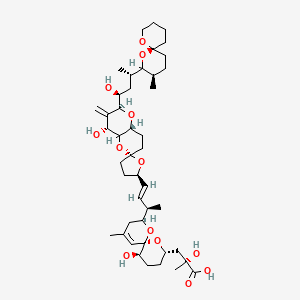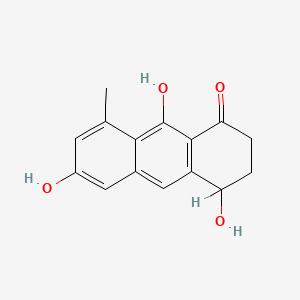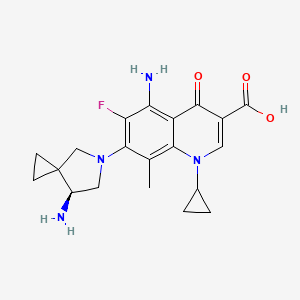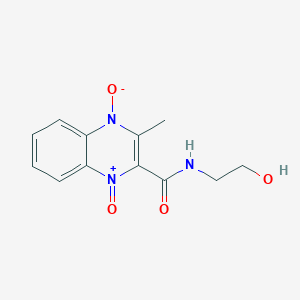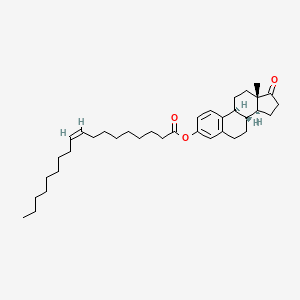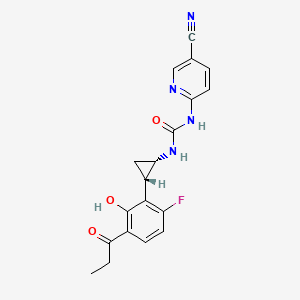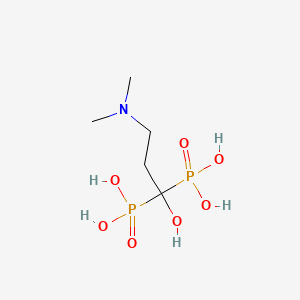
Olpadronic acid
Descripción general
Descripción
Se utiliza principalmente en el tratamiento de afecciones relacionadas con los huesos, como la hipercalcemia (niveles altos de calcio en sangre) y la reducción de fracturas y el dolor asociado con metástasis óseas en pacientes con cáncer . Este compuesto es conocido por su capacidad para inhibir la resorción ósea, lo que lo hace valioso en el tratamiento de la osteoporosis y otras enfermedades óseas .
Mecanismo De Acción
El ácido olpadrónico ejerce sus efectos inhibiendo la actividad de los osteoclastos, las células responsables de la resorción ósea. Se une a los cristales de hidroxiapatita en la matriz ósea, evitando la disolución de estos cristales y reduciendo así la resorción ósea. Este mecanismo ayuda a mantener la densidad ósea y reduce el riesgo de fracturas . Los objetivos moleculares del ácido olpadrónico incluyen enzimas involucradas en la vía del mevalonato, que es crucial para la prenilación de pequeñas proteínas de señalización GTPasa .
Compuestos similares:
Ácido alendrónico: Otro bifosfonato utilizado en el tratamiento de la osteoporosis y la enfermedad de Paget.
Ácido pamidrónico: Se utiliza para indicaciones similares al ácido olpadrónico, incluido el tratamiento de la hipercalcemia y las metástasis óseas.
Ácido zoledrónico: Conocido por su alta potencia y utilizado en el tratamiento de diversas enfermedades óseas.
Singularidad del ácido olpadrónico: El ácido olpadrónico es único debido a su estructura química específica, que le proporciona propiedades farmacocinéticas y farmacodinámicas distintas. Tiene una alta afinidad por el tejido óseo y una duración de acción prolongada, lo que lo hace eficaz en el manejo a largo plazo de enfermedades óseas .
Análisis Bioquímico
Biochemical Properties
Olpadronic acid is an orally active amino-bisphosphonate and inhibits bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model
Cellular Effects
The cellular effects of this compound are primarily related to its role in inhibiting bone resorption . It is used to reduce fractures and pain when cancer spreads to the bone
Molecular Mechanism
The molecular mechanism of this compound involves its role as a bisphosphonate, inhibiting bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido olpadrónico se sintetiza a través de un proceso químico de varios pasos. La síntesis típicamente implica la reacción de dimetilamina con ácido 3-cloropropano-1,1-diilbis(fosfónico) en condiciones controladas. La reacción se lleva a cabo en un medio acuoso a un rango de temperatura de 50-70 °C. El producto se purifica luego mediante cristalización u otros métodos adecuados .
Métodos de producción industrial: En entornos industriales, la producción de ácido olpadrónico implica reactores químicos a gran escala donde los reactivos se mezclan y calientan en condiciones controladas. El proceso está optimizado para un alto rendimiento y pureza, y el producto final se somete a rigurosas medidas de control de calidad para garantizar su eficacia y seguridad para uso médico .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido olpadrónico se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos (cloro, bromo) y nucleófilos (aminas, tioles).
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del ácido olpadrónico puede conducir a la formación de derivados de ácido fosfónico, mientras que la reducción puede producir varios derivados de hidroxipropano .
Aplicaciones Científicas De Investigación
El ácido olpadrónico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y como estándar para métodos analíticos.
Biología: Se utiliza en estudios relacionados con el metabolismo óseo y los efectos de los bifosfonatos en los procesos celulares.
Medicina: Se utiliza en el tratamiento de la osteoporosis, la hipercalcemia y las metástasis óseas.
Industria: Se utiliza en la producción de productos farmacéuticos y como componente en ciertos procesos industriales.
Comparación Con Compuestos Similares
Alendronic acid: Another bisphosphonate used in the treatment of osteoporosis and Paget’s disease.
Pamidronic acid: Used for similar indications as olpadronic acid, including the treatment of hypercalcemia and bone metastasis.
Zoledronic acid: Known for its high potency and used in the treatment of various bone diseases.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for bone tissue and a prolonged duration of action, making it effective in the long-term management of bone diseases .
Propiedades
IUPAC Name |
[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPSJNLORCRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212479 | |
| Record name | Olpadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63132-39-8 | |
| Record name | Olpadronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63132-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olpadronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olpadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olpadronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLPADRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary therapeutic target of Olpadronic acid?
A1: While this compound is classified as a bisphosphonate, a class of drugs known to inhibit bone resorption, the provided research highlights its potential in cancer treatment. Specifically, this compound acts as a stimulating agent for γδ T cells, particularly the Vγ9Vδ2 subset. [] These cells play a crucial role in the immune system's response to tumors. []
Q2: How does this compound enhance the immune response against cancer cells?
A2: The research suggests that this compound, in combination with antibodies targeting the protein Claudin 18.2 (CLDN18.2), may offer a promising approach to cancer treatment. [] CLDN18.2 is often overexpressed in various cancers, making it a potential target for antibody-based therapies. [] this compound's ability to stimulate γδ T cells, particularly when combined with CLDN18.2-targeting antibodies, enhances the immune system's ability to recognize and eliminate cancer cells. []
Q3: What is the significance of combining this compound with agents that stabilize CLDN18.2 expression?
A3: Research indicates that combining this compound with agents that stabilize or enhance the expression of CLDN18.2 on the surface of cancer cells can further improve the effectiveness of this therapeutic strategy. [] This is because higher levels of CLDN18.2 on the cell surface make the cancer cells more susceptible to targeting by the CLDN18.2-specific antibodies. []
Q4: Are there any specific agents mentioned that can stabilize or enhance CLDN18.2 expression?
A4: Yes, the research mentions several agents that have shown the potential to stabilize or increase CLDN18.2 expression. These include:
- Cell cycle-arresting agents: These agents interfere with the normal cell cycle progression, leading to the accumulation of cells in specific phases where CLDN18.2 expression might be elevated. The research specifically mentions the G2 and S phases as potentially relevant. []
- Chemotherapeutic drugs: Certain chemotherapeutic agents, such as anthracyclines, platinum compounds (like Oxaliplatin and Cisplatin), nucleoside analogs (like 5-Fluorouracil), taxanes, and camptothecin analogs, are suggested to have this stabilizing effect on CLDN18.2 expression. []
Q5: What is the molecular structure and characteristics of this compound?
A5: this compound, chemically known as (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic acid, is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided abstracts do not offer detailed spectroscopic data or specifics about its material compatibility and stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)

